D-Tyrosine-d7

描述

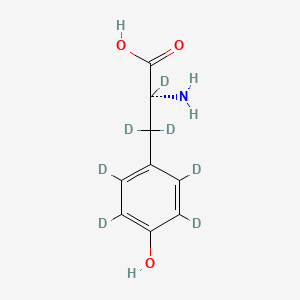

Structure

3D Structure

属性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

188.23 g/mol |

IUPAC 名称 |

(2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D,5D2,8D |

InChI 键 |

OUYCCCASQSFEME-PENPODLISA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D-Tyrosine-d7

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-Tyrosine-d7, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

Deuterium-labeled D-Tyrosine (this compound) is a stable, non-radioactive isotopologue of the non-proteinogenic amino acid D-Tyrosine. It serves as a valuable tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analysis. While specific experimental data for some physicochemical properties of the deuterated form are not extensively published, the properties of the unlabeled D-Tyrosine provide a reliable approximation. Isotopic labeling with deuterium primarily affects the molecular weight, with minimal impact on bulk properties such as melting point, boiling point, and pKa.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, D-Tyrosine.

| Property | This compound | D-Tyrosine | Data Source |

| Molecular Formula | C₉H₄D₇NO₃ | C₉H₁₁NO₃ | - |

| Molecular Weight | 188.23 g/mol | 181.19 g/mol | [1] |

| Melting Point | Not explicitly reported; expected to be >300 °C | >300 °C | [2] |

| Boiling Point | Not experimentally determined | 314.29 °C (rough estimate) | [2] |

| Solubility | Not explicitly reported | Soluble in alkaline solutions and dilute acids; insoluble in water, acetone, and ethanol.[3] | [3] |

| pKa (Predicted) | Not explicitly reported | 2.25 ± 0.10 | [2] |

| Isotopic Purity | Typically ≥98% | Not Applicable | Vendor Specifications |

| Appearance | White to off-white powder | White to off-white powder | [2][3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like this compound are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid like this compound can be determined using the capillary method with a melting point apparatus.[4][5]

-

Sample Preparation: A small amount of the dry this compound powder is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[4]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For pure substances, this range is typically narrow. Due to the high melting point of tyrosine, decomposition may occur before melting.[6][7][8] Fast scanning calorimetry can be an alternative method to avoid thermal decomposition.[6][7][8]

Solubility Determination

The solubility of this compound in various solvents can be determined using the gravimetric method or spectrophotometric analysis.[9][10][11][12]

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, acidic/alkaline solutions, organic solvents) in a sealed container.

-

Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification:

-

Gravimetric Method: A known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved this compound.[11]

-

Spectrophotometric Method: The concentration of the amino acid in the saturated solution is determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer, after appropriate dilution and comparison to a standard curve.[10][11]

-

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups in this compound can be determined by potentiometric titration.[13][14][15][16]

-

Solution Preparation: A known quantity of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration with Acid: The solution is titrated with a standardized strong acid (e.g., HCl) of known concentration, added in small, precise increments. The pH is recorded after each addition.

-

Titration with Base: A separate, identical sample is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition.

-

Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[15]

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter and can be accurately determined using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19][20][21][22][23][24][25][26]

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).[17][18]

-

Ionization: The molecules are ionized, typically using electrospray ionization (ESI).[17]

-

Mass Analysis: The mass-to-charge ratios of the different isotopologues (molecules with varying numbers of deuterium atoms) are measured.

-

Data Analysis: The relative abundance of the this compound peak compared to the peaks of lower deuteration levels (d6, d5, etc.) is used to calculate the isotopic purity.[17][19]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a highly deuterated compound, the residual proton signals are significantly reduced. By comparing the integration of these residual proton signals to an internal standard of known concentration, the degree of deuteration can be quantified.[19]

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals. The presence of specific deuterium resonances confirms the labeling positions, and the signal intensity can be related to the isotopic enrichment.[20][21][23]

-

Biological Interactions and Pathways

While D-amino acids are not incorporated into proteins during ribosomal synthesis, D-Tyrosine has been shown to exhibit specific biological activities, including the inhibition of tyrosinase and the disruption of biofilm formation.

Inhibition of Tyrosinase

D-Tyrosine has been found to negatively regulate melanin synthesis by acting as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.[27][28][29] L-Tyrosine is the natural substrate for tyrosinase, which converts it to L-DOPA and subsequently to dopaquinone, a precursor for melanin. D-Tyrosine can bind to the active site of tyrosinase, thereby preventing the binding and conversion of L-Tyrosine.[27][28]

Disruption of Biofilm Formation

D-Tyrosine has been demonstrated to inhibit the formation of bacterial biofilms and can also trigger the disassembly of existing biofilms.[30][31][32][33][34] This effect is observed in both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the interference with the synthesis or integrity of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.

General Receptor Tyrosine Kinase (RTK) Signaling Pathway

For broader context, it is useful to understand the canonical signaling pathway involving L-Tyrosine. L-Tyrosine residues in proteins are key targets for phosphorylation by tyrosine kinases, a critical event in many signal transduction pathways that regulate cell growth, proliferation, and differentiation.[35][36][37][38][39] It is important to note that D-Tyrosine is not a substrate for protein synthesis and therefore does not directly participate in these signaling cascades as a component of receptor tyrosine kinases or their substrates.

References

- 1. D-Tyrosine | C9H11NO3 | CID 71098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Tyrosine | 556-02-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. thinksrs.com [thinksrs.com]

- 6. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 7. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 10. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. microbenotes.com [microbenotes.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 16. researchgate.net [researchgate.net]

- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 30. inhibition-of-biofilm-formation-by-d-tyrosine-effect-of-bacterial-type-and-d-tyrosine-concentration - Ask this paper | Bohrium [bohrium.com]

- 31. Inhibition of biofilm formation by D-tyrosine: Effect of bacterial type and D-tyrosine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. iwaponline.com [iwaponline.com]

- 33. researchgate.net [researchgate.net]

- 34. journals.asm.org [journals.asm.org]

- 35. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 36. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 37. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 39. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and purification methods for D-Tyrosine-d7

An In-depth Technical Guide to the Synthesis and Purification of D-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of D-Tyrosine, an unnatural amino acid that has garnered significant interest in various scientific fields. Its applications range from serving as an internal standard in mass spectrometry-based quantitative analysis to its use as a tracer in metabolic research.[1][2] The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] D-Tyrosine itself has been shown to negatively regulate melanin synthesis by inhibiting tyrosinase activity and can inhibit the formation of bacterial biofilms.[3][4]

This technical guide provides a comprehensive overview of the chemical synthesis and purification strategies for this compound. It includes detailed experimental protocols, a summary of quantitative data from relevant literature, and workflows visualized with Graphviz to illustrate the key processes involved.

Synthesis Strategies

The synthesis of enantiomerically pure this compound presents a unique challenge, primarily due to the need for both extensive isotopic labeling and precise stereochemical control. The most common strategies involve the deuteration of a tyrosine precursor, which often leads to racemization (a mixture of D and L forms), followed by a chiral resolution step to isolate the desired D-enantiomer.

Key approaches include:

-

Acid-Catalyzed H/D Exchange and Racemization : This is a robust method where L-Tyrosine or DL-Tyrosine is heated in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl), at high temperatures.[5][6] These harsh conditions facilitate the exchange of protons for deuterons on both the aromatic ring and the α- and β-carbons of the side chain, while simultaneously causing racemization at the chiral α-carbon.[5]

-

Enzymatic Resolution : Following deuteration and racemization, the resulting N-acetyl-DL-Tyrosine-d7 mixture is typically resolved using enzymes. A common method employs an alcalase or a D-acylating hydrolase, which selectively hydrolyzes one of the enantiomers (e.g., the N-acetyl-L-isomer), allowing for the separation of the unreacted N-acetyl-D-isomer.[5][6][7]

-

Synthesis from Deuterated Precursors : An alternative, more complex approach involves an enantioselective synthesis starting from a deuterated building block like phenol-d6.[8] This method builds the chiral amino acid structure around the pre-deuterated aromatic ring, offering better control over the final isotopic and stereochemical purity.

This guide will focus on the most prevalent method: acid-catalyzed deuteration followed by enzymatic resolution.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature.[5][6][9]

Protocol 1: Deuteration and Racemization of Tyrosine

This protocol describes the deuteration of L-Tyrosine to produce a racemic mixture of DL-Tyrosine-d7.

-

Pre-Exchange : To maximize deuteration, exchangeable N-H and O-H protons are first replaced. Dissolve L-Tyrosine in D₂O, lyophilize, and repeat this process twice.

-

Acid-Catalyzed Exchange : Place the pre-exchanged L-Tyrosine in a sealed, heavy-walled reaction vessel. Add a 50% solution of deuterated sulfuric acid (D₂SO₄) in D₂O.

-

Heating : Heat the mixture at 180-190 °C for 48 hours. Caution: This reaction should be carried out in a properly sealed vessel within a secondary containment unit due to the high temperature and corrosive nature of the acid.

-

Work-up : After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., Ba(OH)₂) to precipitate the sulfate ions. Filter the mixture and collect the filtrate.

-

Isolation : Lyophilize the filtrate to obtain the crude DL-Tyrosine-d7 product. To achieve higher deuteration levels, this entire protocol can be repeated.[6]

Protocol 2: N-Acetylation of DL-Tyrosine-d7

The crude DL-Tyrosine-d7 is acetylated to prepare it for enzymatic resolution.

-

Reaction Setup : Suspend the crude DL-Tyrosine-d7 in a mixture of acetic anhydride and deuterated acetic acid (CD₃COOD).[5]

-

Heating : Heat the mixture under reflux for several hours.

-

Quenching : Cool the reaction mixture and quench by slowly adding it to ice-cold water to precipitate the N-acetylated product.

-

Isolation : Collect the N-acetyl-DL-Tyrosine-d7 precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Enzymatic Resolution and Isolation of this compound

This protocol uses an enzyme to selectively process the L-enantiomer, allowing for the separation of the D-enantiomer.

-

Esterification : Dissolve the N-acetyl-DL-Tyrosine-d7 in methanol and esterify using a standard method, such as reaction with thionyl chloride. This yields the methyl ester of N-acetyl-DL-Tyrosine-d7.[6]

-

Enzymatic Hydrolysis : Dissolve the racemic ester mixture in a suitable buffer solution. Add an enzyme such as alcalase, which will selectively hydrolyze the ester of the L-isomer (N-acetyl-L-Tyrosine-d7 methyl ester) back to the carboxylic acid.[5][6] The D-isomer ester remains unreacted.

-

Separation : Acidify the reaction mixture. Extract the unhydrolyzed D-isomer ester (N-acetyl-D-Tyrosine-d7 methyl ester) with an organic solvent like ethyl acetate. The hydrolyzed L-isomer will remain in the aqueous layer.

-

Acid Hydrolysis (Deprotection) : Take the isolated D-isomer ester and reflux it in 6 M DCl or HCl for several hours to remove both the acetyl and ester protecting groups.[5][6]

-

Final Isolation : Cool the solution to crystallize the this compound hydrochloride salt. Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product.

Data Presentation

The following table summarizes quantitative data reported in literature for deuteration and resolution processes of tyrosine and related compounds. Direct data for this compound is scarce; therefore, data from analogous syntheses are included for reference.

| Parameter | Compound | Method | Result | Reference |

| Deuterium Level | α-deuterated N-acetylated Br-DOPA | Acetic anhydride & deuterated acetic acid | 92% D | [5] |

| Deuterium Level | α,2,3,5,6-pentadeuterated tyrosine | Two cycles in 50% D₂SO₄ at 180-190°C | 99% D | [6] |

| Reaction Yield | α,2,3,5,6-pentadeuterated tyrosine | Two cycles in 50% D₂SO₄ at 180-190°C | 50% | [6] |

| Isotopic Purity | DL-Tyr-d4 | Heating in conc. DCl followed by workup | ~60% | [9] |

| Chemical Purity | L-Tyrosine (D₇, 98%) | Commercial Product Specification | 98% | [10] |

Purification and Characterization

Ensuring the chemical, isotopic, and enantiomeric purity of the final this compound product is critical. A combination of analytical techniques is required for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column is a primary method for assessing chemical purity.[11] Chiral HPLC, using a specialized chiral stationary phase, is essential for determining the enantiomeric excess (e.e.) and confirming the successful resolution of D- and L-isomers.[12][13]

-

Mass Spectrometry (MS) : LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of this compound (188.23 g/mol ) and the assessment of isotopic enrichment.[1][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure and to determine the degree of deuteration by observing the reduction or absence of signals at specific proton positions. ²H NMR can also be used to directly observe the incorporated deuterium.[5]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Purification and analytical characterization workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Site-specific deuteration of tyrosine and their assay by selective ion monitoring method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. jamstec.go.jp [jamstec.go.jp]

- 14. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Tyrosine-d7: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Tyrosine-d7, a deuterated isotopologue of the non-proteinogenic amino acid D-Tyrosine. This document details its molecular weight and chemical formula, and explores its primary application as an internal standard in quantitative mass spectrometry-based analyses. The guide also presents a generalized experimental workflow for its use in such applications.

Core Physicochemical Properties

Stable isotope-labeled compounds, such as this compound, are essential tools in analytical and metabolic research. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a higher mass. This mass difference allows for its use as an internal standard to improve the accuracy and precision of quantitative analyses by correcting for variability during sample preparation and analysis.

The key quantitative data for this compound and its non-deuterated form are summarized in the table below for direct comparison.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| D-Tyrosine | C₉H₁₁NO₃ | 181.19 |

| This compound | C₉H₄D₇NO₃ | 188.23 |

Isotopologue Relationship

This compound is a synthetic isotopologue of D-Tyrosine where seven hydrogen atoms have been replaced by deuterium atoms. This substitution is most commonly on the phenyl ring and the beta-carbon, which does not significantly alter the chemical properties of the molecule but provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.

Caption: Structural relationship between D-Tyrosine and this compound.

Application in Quantitative Analysis: A Generalized Experimental Workflow

This compound serves as an excellent internal standard for the accurate quantification of D-Tyrosine in various biological matrices. The following is a generalized workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) based quantitative assay. Stable isotope-labeled internal standards are crucial for correcting analytical variability.

Experimental Protocol:

A detailed protocol for the use of this compound as an internal standard would be specific to the matrix and analytical instrumentation. However, a general outline is provided below.

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution of a known concentration.

-

Perform protein precipitation, typically with a cold organic solvent like acetonitrile or methanol, to remove larger proteins.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte (D-Tyrosine) and the internal standard (this compound) from other matrix components using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both D-Tyrosine and this compound should be monitored.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (D-Tyrosine) to the internal standard (this compound).

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of D-Tyrosine and a constant concentration of this compound.

-

Determine the concentration of D-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Generalized workflow for quantitative analysis using this compound.

The Enigmatic Role of D-Amino Acids in the Brain: A Technical Guide for Neuroscientists

Abstract

Long considered anomalies of prokaryotic metabolism, D-amino acids are now recognized as pivotal signaling molecules within the mammalian central nervous system. This technical guide provides an in-depth exploration of the biological significance of D-amino acids in neuroscience, with a particular focus on D-serine, D-aspartate, D-alanine, and D-cysteine. We delve into their synthesis, degradation, and neuromodulatory functions, primarily through their interactions with the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of D-amino acids in the brain, detailed experimental protocols for their analysis, and a summary of their quantitative distribution.

Introduction: A Paradigm Shift in Neurobiology

For decades, the central dogma of amino acid biology in mammals centered exclusively on the L-enantiomers. The discovery of significant concentrations of D-amino acids in the brain has catalyzed a paradigm shift, revealing a new layer of complexity in neuronal communication.[1][2] These "unnatural" amino acids are not metabolic curiosities but rather key players in synaptic plasticity, neurodevelopment, and the pathophysiology of numerous neurological disorders.[3][4] This guide will illuminate the multifaceted roles of these fascinating molecules.

The Key Players: A Profile of Neuroactive D-Amino Acids

D-Serine: The Master Modulator of NMDA Receptors

D-Serine is arguably the most extensively studied neuroactive D-amino acid. It functions as a potent co-agonist at the glycine-binding site of the NMDA receptor, a critical ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[5][6] In many forebrain regions, D-serine, rather than glycine, is the primary endogenous ligand for this site.[7] Its synthesis from L-serine is catalyzed by the pyridoxal-5'-phosphate-dependent enzyme, serine racemase (SR), which is found in both neurons and glial cells.[8][9] The degradation of D-serine is primarily carried out by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[10]

D-Aspartate: A Regulator of Neurogenesis and Synaptic Function

D-Aspartate is another key excitatory D-amino acid that directly binds to the glutamate site of the NMDA receptor, acting as an agonist.[11][12] Its expression is particularly high during embryonic brain development, suggesting a crucial role in neurogenesis and neuronal migration.[13][14] In the adult brain, D-aspartate is implicated in modulating synaptic plasticity and memory formation.[11][12] The synthesis of D-aspartate is mediated by aspartate racemase, while its degradation is catalyzed by D-aspartate oxidase (DDO).[4][13]

D-Alanine: An Emerging Neuromodulator

D-Alanine is also known to act as a co-agonist at the glycine site of the NMDA receptor.[15][16] While its physiological concentrations in the brain are generally lower than D-serine, it has been shown to be elevated in certain pathological conditions, such as Alzheimer's disease.[1][17] Much of the D-alanine in the brain is thought to originate from the gut microbiota and dietary sources.[18] Like D-serine, it is a substrate for DAAO.[16]

D-Cysteine: A Precursor to a Gaseous Neurotransmitter

Unlike the other D-amino acids discussed, D-cysteine does not appear to interact directly with the NMDA receptor. Instead, its significance lies in its role as a precursor to hydrogen sulfide (H₂S), a gaseous signaling molecule.[19] D-cysteine is converted to 3-mercaptopyruvate by DAAO, which is then used by 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S.[16][19] H₂S, in turn, can modulate NMDA receptor activity by reducing disulfide bonds on the receptor subunits, thereby potentiating its function.[16]

Quantitative Distribution of D-Amino Acids in the Brain

The concentration of D-amino acids varies significantly across different brain regions and developmental stages. The following tables summarize key quantitative data from rodent and human studies.

Table 1: Concentration of D-Serine in Various Brain Regions

| Species | Brain Region | Concentration (µmol/g wet tissue) | Method | Reference |

| Rat (Adult) | Cortex | Not specified, but 20.73% of total serine | HPLC-MS/MS | [2] |

| Rat (Adult) | Hippocampus | Not specified, but 16.67% of total serine | HPLC-MS/MS | [2] |

| Rat (Adult) | Striatum | Not specified, but 17.44% of total serine | HPLC-MS/MS | [2] |

| Rat (Adult) | Thalamus | Not specified, but 8.27% of total serine | HPLC-MS/MS | [2] |

| Mouse (Aged) | Hippocampus | Levels decrease with age | LC/MS/MS | [20] |

Table 2: Concentration of D-Aspartate in the Brain at Different Developmental Stages

| Species | Age | Brain Region | Concentration (µmol/g wet tissue) | Method | Reference |

| Human | Embryonic | Prefrontal Cortex | 0.036 | HPLC | [13] |

| Human | Adult | Prefrontal Cortex | 0.008 | HPLC | [13] |

| Rat | Newborn | Cerebrum | ~0.100 | HPLC | [2] |

| Rat | Adult (90-day) | Whole Brain | Undetectable (<150 ng/g) | HPLC-MS/MS | [2] |

| Mouse | Embryonic Day 15 | Whole Brain | 0.0051 (nmol/mg protein) | HPLC | [14] |

Table 3: Concentration of D-Alanine in Human Brain

| Condition | Brain Region | Concentration (µmol/g wet tissue) | Method | Reference |

| Normal | Frontal Lobe (White Matter) | 0.50 - 1.28 | Not specified | [1] |

| Normal | Frontal Lobe (Gray Matter) | 0.50 - 1.28 | Not specified | [1] |

| Alzheimer's Disease | Frontal Lobe (White Matter) | 1.4x higher than normal | Not specified | [1] |

| Alzheimer's Disease | Frontal Lobe (Gray Matter) | 1.4x higher than normal | Not specified | [1] |

Key Signaling Pathways Involving D-Amino Acids

The neuromodulatory effects of D-amino acids are primarily mediated through their interaction with the NMDA receptor. The following diagrams, generated using the DOT language, illustrate these critical signaling pathways.

D-Serine and D-Aspartate Modulation of NMDA Receptor Signaling

D-Serine and D-Aspartate act as co-agonist and agonist, respectively, at the NMDA receptor, leading to its activation and subsequent calcium influx. This initiates a downstream signaling cascade involving CaMKII and Ras/Raf/MEK/ERK pathways, ultimately leading to the phosphorylation of the transcription factor CREB and the expression of genes involved in synaptic plasticity and cell survival.

D-Cysteine Metabolism and Indirect NMDA Receptor Modulation

D-Cysteine is metabolized to produce hydrogen sulfide (H₂S), which acts as a gaseous signaling molecule. H₂S can potentiate NMDA receptor activity by reducing disulfide bonds on its subunits, thereby enhancing glutamatergic neurotransmission.

Experimental Protocols for D-Amino Acid Analysis

Accurate quantification of D-amino acids in complex biological matrices is challenging due to the high abundance of their L-enantiomers. This section provides an overview of a standard workflow and a detailed protocol for their analysis using HPLC-MS/MS with chiral derivatization.

General Experimental Workflow

The analysis of D-amino acids from brain tissue typically involves tissue homogenization, protein precipitation, derivatization with a chiral reagent, and subsequent separation and detection by a suitable analytical platform.

Detailed Protocol for HPLC-MS/MS Analysis with Marfey's Reagent

This protocol describes the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for the chiral separation and quantification of D-amino acids by HPLC-MS/MS.

5.2.1. Materials and Reagents

-

Brain tissue

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Marfey's reagent (FDNP-L-Ala-NH₂) solution (1% w/v in acetone)

-

Sodium bicarbonate solution (1 M)

-

Hydrochloric acid (2 M)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Internal standards (e.g., deuterated D-amino acids)

5.2.2. Sample Preparation

-

Tissue Homogenization: Weigh the frozen brain tissue and homogenize in 10 volumes of ice-cold 0.4 M PCA.

-

Protein Precipitation: Keep the homogenate on ice for 20 minutes to allow for protein precipitation.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids and transfer to a new tube.

5.2.3. Derivatization Procedure

-

To 50 µL of the supernatant, add 20 µL of internal standard solution.

-

Add 100 µL of 1 M sodium bicarbonate to adjust the pH to ~9.0.

-

Add 100 µL of 1% Marfey's reagent solution.

-

Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

-

After incubation, cool the samples to room temperature.

-

Add 50 µL of 2 M HCl to stop the reaction.

-

Filter the sample through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

5.2.4. HPLC-MS/MS Conditions

-

HPLC System: A standard HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) to separate the diastereomeric derivatives.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each D- and L-amino acid derivative.

Conclusion and Future Directions

The discovery and characterization of D-amino acids in the mammalian brain have opened new frontiers in neuroscience. Their roles as direct modulators of NMDA receptor activity and as precursors to other signaling molecules underscore their importance in fundamental brain processes. The continued development of sensitive analytical techniques will be crucial for elucidating the precise spatial and temporal dynamics of these molecules in both health and disease. Future research will likely focus on the therapeutic potential of targeting D-amino acid metabolic pathways for the treatment of a wide range of neurological and psychiatric disorders, including schizophrenia, chronic pain, and neurodegenerative diseases. The intricate interplay between D-amino acids, the gut microbiome, and brain function also represents a promising area for future investigation.

References

- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocols: Tissue Prep for 2D Gel Electrophoresis in Mammals - Creative Proteomics [creative-proteomics.com]

- 8. A signaling cascade of nuclear calcium-CREB-ATF3 activated by synaptic NMDA receptors defines a gene repression module that protects against extrasynaptic NMDA receptor-induced neuronal cell death and ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cores.emory.edu [cores.emory.edu]

- 10. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. frontiersin.org [frontiersin.org]

- 12. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]

- 14. Regulation of serine racemase activity by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of D-serine and D-alanine Tissue Levels in the Prefrontal Cortex and Hippocampus of Rats After a Single Dose of Sodium Benzoate, a D-Amino Acid Oxidase Inhibitor, with Potential Antipsychotic and Antidepressant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of two cysteine residues that are required for redox modulation of the NMDA subtype of glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. m.youtube.com [m.youtube.com]

D-Tyrosine-d7: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Tyrosine-d7, a deuterated form of the D-isomer of tyrosine. Understanding the stability profile of this isotopically labeled amino acid is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of pharmaceutical products. This guide synthesizes available data on storage, discusses potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Overview of this compound and Its Applications

This compound is a stable isotope-labeled version of D-Tyrosine where seven hydrogen atoms have been replaced with deuterium. This labeling provides a valuable tool for researchers in various fields. The primary applications of this compound include its use as an internal standard in quantitative mass spectrometry-based assays (such as LC-MS or GC-MS) for pharmacokinetic and metabolic studies. Deuteration can also alter the metabolic profile of molecules, potentially leading to improved pharmacokinetic properties.

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability and purity of this compound. Based on information from commercial suppliers, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years | For long-term storage. |

| 4°C | 2 years | For short to medium-term storage. | |

| Room Temperature | Not specified | Recommended to be stored away from light and moisture.[1] | |

| In Solvent | -80°C | 6 months | Specific solvent should be chosen based on experimental needs and compatibility. |

| -20°C | 1 month |

Note: These recommendations are general guidelines. It is crucial to refer to the certificate of analysis and supplier-specific recommendations for the particular batch of this compound being used.

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound under various stress conditions are not extensively available in the public domain, an understanding of the stability of tyrosine and the effects of deuteration on other amino acids can provide valuable insights.

Impact of Deuteration on Stability

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the chemical and metabolic stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, potentially leading to a longer biological half-life.

Studies on other deuterated amino acids, such as tryptophan, have shown that deuteration can markedly enhance photostability. However, no significant isotopic effect on stability in acidic conditions was observed for deuterated tryptophan. This suggests that the stability benefits of deuteration may be condition-specific.

Potential Degradation Pathways

The degradation of this compound is expected to follow pathways similar to that of non-deuterated tyrosine. The primary routes of degradation for tyrosine include oxidation and photodegradation.

-

Oxidation: The phenolic ring of tyrosine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or oxidizing agents. A common oxidation product of tyrosine is dityrosine, which can be used as a biomarker for oxidative stress.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the aromatic ring of tyrosine. As mentioned, deuteration may enhance photostability.

-

Hydrolysis: While the amino acid itself is stable to hydrolysis, if it is part of a peptide or protein, the peptide bonds can be hydrolyzed under acidic or basic conditions.

The following diagram illustrates the major degradation pathways of tyrosine, which are likely applicable to this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments, including forced degradation studies and the development of a stability-indicating analytical method, should be performed.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways. These studies are crucial for developing and validating stability-indicating analytical methods.

Table 2: Typical Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Typical Duration | Notes |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | Monitor for degradation at various time points. |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | Monitor for degradation at various time points. |

| Oxidation | 3% H₂O₂ | Up to 24 hours | Protect from light to avoid photo-oxidation. |

| Thermal Stress (Solid) | 60°C | Up to 4 weeks | Assess degradation in the solid state. |

| Thermal Stress (Solution) | 60°C in water | Up to 72 hours | Assess degradation in solution. |

| Photostability | ICH Q1B Option II (Xenon lamp or cool white/UV lamps) | As per ICH guidelines | Expose both solid and solution samples. |

The following workflow illustrates a typical forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or, in this case, this compound, due to degradation. It should also be able to separate and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is a common technique for this purpose.

4.2.1. Example HPLC-UV Method Development Protocol

-

Column Selection: A C18 reversed-phase column is a good starting point for separating this compound from its potential degradation products.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-30 min: 95% to 5% B

-

30-35 min: 5% B

-

-

Detection: Monitor the elution at the UV absorbance maximum of tyrosine (around 274 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

4.2.2. LC-MS/MS for Identification of Degradation Products

For the identification and quantification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.

-

Sample Preparation: Dilute the stressed samples appropriately.

-

Chromatography: Use a similar HPLC method as described above.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

MS Scan: Perform a full scan to identify the molecular ions of the parent compound and potential degradation products.

-

MS/MS Scan: Fragment the identified molecular ions to obtain structural information for identification. For quantification, a Multiple Reaction Monitoring (MRM) method can be developed.

-

Summary and Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While specific quantitative data on its degradation under various stress conditions are limited, a conservative approach to storage is recommended, particularly long-term storage at -20°C in a dry, dark environment. The degradation of this compound is expected to be similar to that of tyrosine, with oxidation and photodegradation being the primary concerns. Deuteration may confer some enhanced photostability.

For researchers and drug development professionals, it is essential to perform in-house stability studies, including forced degradation, to understand the specific degradation profile of their this compound material. The development and validation of a stability-indicating analytical method are paramount for ensuring the quality and integrity of experimental data and formulated products. The protocols and information provided in this guide offer a solid foundation for establishing appropriate storage and handling procedures for this compound.

References

A Technical Guide to D-Tyrosine-d7 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-Tyrosine-d7, a deuterated form of the non-essential amino acid D-Tyrosine. This document outlines commercial suppliers, pricing, and key technical data to support its application in scientific research.

This compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based applications. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling sensitive and accurate quantification in complex biological matrices.

Commercial Suppliers and Pricing

A critical aspect for researchers is the accessibility and cost of specialized reagents. The following table summarizes the currently available commercial suppliers and pricing for this compound (CAS: 1426174-46-0). Prices are subject to change and may not include shipping and handling fees.

| Supplier | Product Name/Synonyms | CAS Number | Catalog Number | Available Quantities & Pricing |

| MedChemExpress | This compound | 1426174-46-0 | HY-Y0444S2 | 1 mg: $60 USD5 mg: $135 USD10 mg: $220 USD[1] |

| Cenmed | D-Tyrosine-d | 1426174-46-0 | C007B-615417 | 10 mg: $207.22 USD (List Price: $230.25)[2] |

| Toronto Research Chemicals (TRC) | D-4-Hydroxyphenyl-d4-alanine-2,3,3-d3 | 1426174-46-0 | T966374 | Pricing available upon request.[3] |

| ChemScene | This compound | 1426174-46-0 | CS-0438452 | Pricing available upon request. |

| BIOZOL | This compound | 1426174-46-0 | MCE-HY-Y0444S2 | Pricing available upon request. |

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₄D₇NO₃ |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | (2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |

| Synonyms | D-Tyrosine-α,β,β,2,3,5,6-d7, this compound[4] |

| Appearance | White to off-white solid |

| Storage | Recommended storage at room temperature. |

Experimental Protocols

While specific experimental protocols for this compound are not extensively published, its use as an internal standard in mass spectrometry is a primary application. Below is a generalized workflow for its use in a quantitative LC-MS/MS analysis.

Signaling Pathways

D-Tyrosine itself is known to interact with various biological pathways, although the specific signaling cascades directly modulated by D-Tyrosine are less characterized than its L-isomer counterpart. Research has indicated that D-Tyrosine can negatively regulate melanin synthesis by inhibiting tyrosinase activity.[1] The diagram below illustrates a simplified overview of the melanin synthesis pathway and the inhibitory role of D-Tyrosine.

Safety and Handling

Based on the Safety Data Sheet for D-Tyrosine, the compound is considered a hazardous substance. It may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the supplier-specific Safety Data Sheet.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. Buy Online CAS Number 1426174-46-0 - TRC - D-4-Hydroxyphenyl-d4-alanine-2,3,3-d3 | LGC Standards [lgcstandards.com]

- 4. Buy Online CAS Number 1426174-46-0 - TRC - D-4-Hydroxyphenyl-d4-alanine-2,3,3-d3 | LGC Standards [lgcstandards.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

The Isotopic Fingerprint: A Technical Guide to the Natural Abundance of Deuterium and its Influence on D-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its stable, heavy isotope, deuterium, represents a subtle yet powerful strategy in drug discovery and biomedical research. This technical guide delves into the foundational principles of deuterium's natural abundance and explores its profound impact on the physicochemical and biological properties of D-Tyrosine-d7. By examining the kinetic isotope effect and alterations in metabolic pathways, this document provides a comprehensive resource for researchers leveraging deuterated compounds. Detailed experimental protocols for the synthesis, analysis, and application of this compound are presented, alongside structured data and visual workflows to facilitate a deeper understanding of this innovative approach in modern pharmacology.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron, in contrast to the single proton in the nucleus of protium (¹H).[1] This seemingly minor difference in mass underpins a range of physicochemical distinctions that can be exploited in various scientific disciplines. The natural abundance of deuterium is a fundamental parameter, with slight variations observed across different water sources.[2] On average, deuterium accounts for approximately 0.0156% of all naturally occurring hydrogen atoms on Earth.[1][3]

| Parameter | Value | Reference |

| Natural Abundance of Deuterium (atomic %) | ~0.0156% | [1] |

| Deuterium to Hydrogen Ratio (approximate) | 1 atom per 6,420-6,600 hydrogen atoms | [3][4] |

| Abundance in Earth's Oceans (ppm) | ~156.25 | [2] |

This compound: Structure and Properties

D-Tyrosine is the D-enantiomer of the non-essential amino acid tyrosine. This compound is a deuterated isotopologue of D-Tyrosine where seven hydrogen atoms have been replaced by deuterium atoms. This substitution typically occurs at positions less prone to exchange under normal physiological conditions, ensuring the isotopic label is retained during biological studies.

The primary effect of substituting hydrogen with deuterium is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond, which in turn requires more energy to be broken. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) .[5]

The Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[5] For deuterium substitution, the KIE is typically expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD).

KIE = kH / kD

A primary KIE is observed when the C-H bond is broken in the rate-determining step of a reaction. In such cases, the reaction rate for the deuterated compound is significantly slower, leading to a KIE value greater than 1.[5] This effect is a cornerstone of utilizing deuterated compounds in drug development to slow down metabolic processes at specific sites in a molecule.[6]

Effects of Deuteration on D-Tyrosine Metabolism and Activity

The incorporation of deuterium into D-Tyrosine can significantly alter its interaction with enzymes and metabolic pathways. One of the key enzymes in tyrosine metabolism is tyrosinase, which is involved in the synthesis of melanin.[7]

Impact on Tyrosinase Activity

Studies on deuterated L-tyrosine have demonstrated a kinetic isotope effect on the enzymatic reactions catalyzed by tyrosinase. For instance, the oxidative deamination of [2-²H]-L-Tyr showed a KIE on Vmax of 2.26, indicating that the cleavage of the C-D bond is a rate-determining step.[8] While this specific study was on the L-isomer, similar principles apply to the D-isomer, suggesting that the metabolism of this compound would be slower than that of its non-deuterated counterpart. D-Tyrosine itself has been shown to negatively regulate melanin synthesis by competitively inhibiting tyrosinase activity.[7][9] The deuteration in this compound could potentially enhance this inhibitory effect by slowing down any enzymatic processing of the inhibitor.

| Enzyme/Process | Deuterated Substrate | Observed Effect | Reference |

| L-phenylalanine dehydrogenase | [2-²H]-L-Tyr | KIE on Vmax = 2.26 | [8] |

| Tyrosinase | [3′,5′-²H₂]-α-methyl-L-tyrosine | Kinetic isotope effects observed | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including acid-catalyzed isotope exchange at high temperatures or enzymatic methods.[10][11]

Protocol: Acid-Catalyzed Deuteration

-

Reaction Setup: In a sealed, heavy-walled glass tube, combine D-Tyrosine with a deuterated acid catalyst (e.g., DCl in D₂O).

-

Heating: Heat the mixture at a high temperature (e.g., 150-200 °C) for a specified period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the aromatic ring and the aliphatic side chain.

-

Purification: After cooling, neutralize the reaction mixture with a suitable base. The deuterated D-Tyrosine can be purified using techniques such as recrystallization or column chromatography.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Analysis of this compound

Protocol: Mass Spectrometry (MS) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ of this compound will exhibit a mass-to-charge ratio (m/z) that is 7 units higher than that of non-deuterated D-Tyrosine.

-

Tandem MS (MS/MS): For structural confirmation, perform tandem mass spectrometry on the precursor ion. The fragmentation pattern will be characteristic of the tyrosine structure, with shifts in fragment masses corresponding to the deuterated positions.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the seven deuterated positions will be absent or significantly reduced in intensity. This provides a direct confirmation of the sites of deuteration.

-

²H NMR Spectroscopy: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms, and the signals for carbons attached to deuterium will appear as multiplets due to C-D coupling.

Visualizing Pathways and Workflows

D-Tyrosine Metabolic Pathway

D-Tyrosine can be metabolized through various pathways, although it is not as common as its L-isomer in biological systems. It can be a precursor for the synthesis of certain bacterial products and can be catabolized. The following diagram illustrates a simplified overview of potential metabolic routes.

Caption: Simplified metabolic and activity pathway of this compound.

Experimental Workflow for Studying this compound

The following workflow outlines the key steps in investigating the effects of this compound in a biological system.

Caption: Experimental workflow for this compound research.

Conclusion

The strategic incorporation of deuterium into D-Tyrosine offers a powerful tool for researchers in drug development and the life sciences. The inherent kinetic isotope effect can be leveraged to modulate metabolic stability, enhance therapeutic efficacy, and probe enzymatic mechanisms. This guide has provided a comprehensive overview of the natural abundance of deuterium, its effects on this compound, and detailed protocols for its synthesis and analysis. The provided diagrams offer a clear visualization of the metabolic pathways and experimental workflows, serving as a valuable resource for the scientific community. As the field of deuterated pharmaceuticals continues to expand, a thorough understanding of these fundamental principles is essential for innovation and discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Neuroprotective Effects of D-Tyrosine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the potential neuroprotective effects of D-Tyrosine. It synthesizes the currently available, albeit limited, scientific evidence and proposes potential mechanisms of action for further investigation. This paper highlights the gaps in knowledge and suggests experimental avenues to explore the therapeutic potential of D-Tyrosine in neurodegenerative diseases.

Introduction

D-Tyrosine is the D-stereoisomer of the proteinogenic amino acid L-Tyrosine. While L-Tyrosine is a well-established precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, the biological roles of D-Tyrosine in the central nervous system (CNS) are less understood.[1][2] Emerging research on D-amino acids in the brain suggests that they are not merely inert molecules but can possess unique physiological functions, including the modulation of neurotransmission and potential neuroprotective activities.[3][4][5][6][7] This whitepaper will explore the theoretical and speculative neuroprotective mechanisms of D-Tyrosine, focusing on its potential as a tyrosinase inhibitor and its interactions with pathways implicated in neurodegeneration.

Proposed Neuroprotective Mechanisms of D-Tyrosine

Direct evidence for the neuroprotective effects of D-Tyrosine is currently scarce in peer-reviewed literature. However, based on its biochemical properties and the known roles of related compounds, several potential mechanisms can be postulated.

Inhibition of Tyrosinase and Modulation of Dopamine Metabolism

One of the most promising, yet under-investigated, potential neuroprotective mechanisms of D-Tyrosine is its ability to inhibit tyrosinase.[1][8] Tyrosinase is a key enzyme in the melanin synthesis pathway and is also capable of oxidizing L-DOPA to dopaquinone.[9][10] In the context of neurodegeneration, particularly Parkinson's disease, the over-activity of tyrosinase and the subsequent generation of reactive quinone species from dopamine metabolism are thought to contribute to oxidative stress and neuronal cell death.

D-Tyrosine has been shown to competitively inhibit tyrosinase activity.[1][8] By acting as a competitive inhibitor, D-Tyrosine could potentially reduce the production of neurotoxic quinones and reactive oxygen species (ROS) arising from dopamine oxidation. This inhibition could be a key neuroprotective strategy in conditions characterized by dopaminergic neuron vulnerability. A study demonstrated that D-tyrosine dose-dependently reduced melanin content in melanoma cells by competitively inhibiting tyrosinase.[1] While this was not in a neuronal context, it provides a proof-of-concept for its inhibitory action.

Modulation of Oxidative Stress

High concentrations of L-Tyrosine have been reported to induce oxidative stress in the brain.[11][12] One study found that L-Tyrosine induces oxidative DNA damage in neurons.[13] While the direct antioxidant properties of D-Tyrosine in neuronal systems have not been extensively studied, its ability to inhibit tyrosinase suggests an indirect antioxidant effect by preventing the formation of ROS from dopamine metabolism. Further research is required to determine if D-Tyrosine possesses intrinsic radical scavenging capabilities.

Interaction with NMDA Receptor Signaling

D-amino acids, such as D-serine and D-aspartate, are known to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[3][6] D-serine acts as a co-agonist at the glycine binding site of the NMDA receptor. The metabolism of D-amino acids in the brain is primarily regulated by the enzyme D-amino acid oxidase (DAAO).[6] Notably, D-Tyrosine is not a significant substrate for DAAO, which could lead to a longer half-life in the CNS compared to other D-amino acids. While there is no direct evidence of D-Tyrosine binding to or modulating NMDA receptors, its structural similarity to other receptor ligands warrants investigation into this potential mechanism.

Quantitative Data on Neuroprotective Effects

| Parameter | Experimental Model | Toxin/Insult | D-Tyrosine Concentration | Observed Effect | Quantitative Data (IC50, % protection) | Reference |

| Cell Viability | Neuronal cell line (e.g., SH-SY5Y) | Oxidative stress (e.g., H2O2) | To be determined | To be determined | Data Not Available | N/A |

| Cell Viability | Primary cortical neurons | Glutamate excitotoxicity | To be determined | To be determined | Data Not Available | N/A |

| Neuronal Survival | In vivo model of Parkinson's Disease (e.g., MPTP-induced) | MPTP | To be determined | To be determined | Data Not Available | N/A |

| Tyrosinase Inhibition | In vitro enzyme assay | L-DOPA | To be determined | Competitive inhibition | Data Not Available (in neuronal context) | See[1][8] |

Experimental Protocols for Future Research

To validate the proposed neuroprotective effects of D-Tyrosine and gather essential quantitative data, a series of in vitro and in vivo experiments are necessary.

In Vitro Neuroprotection Assays

Objective: To determine if D-Tyrosine can protect neuronal cells from various neurotoxic insults.

Cell Lines:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Mouse hippocampal cell line (e.g., HT22)

-

Primary cortical or dopaminergic neurons

Neurotoxic Insults:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

-

Excitotoxicity: Glutamate or NMDA

-

Mitochondrial Dysfunction: 1-methyl-4-phenylpyridinium (MPP+)

Experimental Workflow:

Methodology for Cell Viability (MTT) Assay:

-

Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

D-Tyrosine Pre-treatment: Treat the cells with varying concentrations of D-Tyrosine (e.g., 1 µM to 1 mM) for 2-4 hours.

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the EC50 of D-Tyrosine for neuroprotection.

In Vivo Neuroprotection Studies

Objective: To evaluate the neuroprotective efficacy of D-Tyrosine in an animal model of neurodegeneration.

Animal Model:

-

MPTP-induced mouse model of Parkinson's disease.

Treatment:

-

Administer D-Tyrosine (e.g., via intraperitoneal injection) before and/or after MPTP administration.

Outcome Measures:

-

Behavioral Tests: Rotarod test, pole test to assess motor function.

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.

-

Biochemical Analysis: Measurement of dopamine and its metabolites in the striatum via HPLC.

Experimental Workflow:

Signaling Pathways Potentially Modulated by D-Tyrosine

Given the lack of direct studies, the signaling pathways modulated by D-Tyrosine in a neuroprotective context can only be hypothesized.

-

Tyrosinase-Related Pathways: By inhibiting tyrosinase, D-Tyrosine could indirectly affect signaling cascades that are sensitive to oxidative stress, such as the Nrf2/ARE pathway, which is a master regulator of antioxidant responses.

-

Dopamine Receptor Signaling: If D-Tyrosine affects dopamine metabolism, it could indirectly modulate dopamine receptor signaling pathways, which are crucial for neuronal function and survival.

-

NMDA Receptor-Mediated Pathways: Should D-Tyrosine be found to interact with NMDA receptors, it could influence downstream signaling involving calcium influx, activation of kinases (e.g., CaMKII, Src), and gene expression changes related to synaptic plasticity and cell death.

Conclusion and Future Directions

The exploration of D-Tyrosine as a potential neuroprotective agent is in its infancy. While direct evidence is lacking, the compound's ability to inhibit tyrosinase presents a compelling rationale for its investigation in neurodegenerative disorders where dopamine-related oxidative stress is a key pathological feature, such as Parkinson's disease.

Future research should focus on:

-

Systematic in vitro screening of D-Tyrosine against a panel of neurotoxic insults to obtain quantitative data on its protective effects.

-

In vivo studies in relevant animal models of neurodegeneration to assess its efficacy, optimal dosage, and pharmacokinetic profile in the brain.[14]

-

Mechanistic studies to elucidate the precise signaling pathways modulated by D-Tyrosine, including its effects on oxidative stress markers, inflammatory responses, and neuronal signaling cascades.

-

Investigation of potential interactions with neurotransmitter systems, particularly the NMDA receptor.

The development of novel neuroprotective strategies is a critical unmet need in the field of neurology. D-Tyrosine, with its unique biochemical properties, represents a novel and largely unexplored candidate that warrants further rigorous scientific investigation.

References

- 1. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microglial Immunoreceptor Tyrosine-Based Activation and Inhibition Motif Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in D-Amino Acids in Neurological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in D-Amino Acids in Neurological Research - ProQuest [proquest.com]

- 5. [PDF] Advances in D-Amino Acids in Neurological Research | Semantic Scholar [semanticscholar.org]

- 6. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-Amino acids: new clinical pathways for brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of tyrosinase reduces cell viability in catecholaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dopamine Transmission Imbalance in Neuroinflammation: Perspectives on Long-Term COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Tyrosine as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in the intricate process of melanin biosynthesis. Its pivotal role in pigmentation has made it a significant target for therapeutic and cosmetic applications aimed at modulating melanin production. While L-tyrosine is the natural substrate for tyrosinase, its stereoisomer, D-tyrosine, has emerged as a noteworthy competitive inhibitor of this enzyme. This technical guide provides a comprehensive overview of the role of D-tyrosine as a tyrosinase inhibitor, detailing its mechanism of action, quantitative inhibitory effects, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are investigating novel agents for the regulation of melanogenesis.

Mechanism of Action: Competitive Inhibition

D-tyrosine exerts its inhibitory effect on tyrosinase through a mechanism of competitive inhibition.[1] As a stereoisomer of the natural substrate, L-tyrosine, D-tyrosine can bind to the active site of the tyrosinase enzyme. However, due to its different stereochemical configuration, it is not processed as a substrate to form melanin precursors. This binding of D-tyrosine to the active site effectively blocks the entry of L-tyrosine, thereby preventing the initiation of melanogenesis. This competitive interaction is a key aspect of its function as a depigmenting agent.

Quantitative Inhibitory Data

The inhibitory potency of D-tyrosine against tyrosinase has been quantified in various studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.

Table 1: In Vitro Tyrosinase Inhibition by D-Tyrosine

| Inhibitor | Enzyme Source | Substrate | IC50 Value | Inhibition Type | Reference |

| D-Tyrosine | Mushroom | L-DOPA | Not explicitly reported | Competitive | [1] |

Note: While the primary literature confirms competitive inhibition, a specific IC50 value for D-tyrosine against mushroom tyrosinase is not consistently reported. Studies often demonstrate its inhibitory effect through dose-dependent reductions in melanin content in cellular assays.

Table 2: Cellular Effects of D-Tyrosine on Melanogenesis

| Cell Line | Treatment | Effect on Melanin Content | Reference |

| Human MNT-1 melanoma cells | D-tyrosine (dose-dependent) | Reduced melanin content | [1] |

| Primary human melanocytes | D-tyrosine (dose-dependent) | Reduced melanin content | [1] |

| Human MNT-1 melanoma cells | 500 μM D-tyrosine | Completely inhibited 10 μM L-tyrosine-induced melanogenesis | [1] |

| 3D human skin model | D-tyrosine | Reduced melanin synthesis in the epidermal basal layer | [1] |

Experimental Protocols

Accurate assessment of tyrosinase inhibition by D-tyrosine requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key in vitro and cell-based assays.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of D-tyrosine to inhibit the oxidation of a tyrosinase substrate, typically L-DOPA, to dopachrome, a colored product.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

D-Tyrosine

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of D-tyrosine in a suitable solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions to be tested.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

D-tyrosine solution at various concentrations (test wells) or solvent (control wells).

-

Mushroom tyrosinase solution.

-

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the L-DOPA solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-